molecular formula C10H8FN B6252181 7-fluoro-1-methylisoquinoline CAS No. 31181-25-6

7-fluoro-1-methylisoquinoline

Cat. No.: B6252181
CAS No.: 31181-25-6
M. Wt: 161.2
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Description

General Significance of Isoquinoline (B145761) Derivatives in Chemical Sciences

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to the landscape of chemical sciences. Their structural motif is found in a vast array of naturally occurring alkaloids, many of which exhibit significant biological activities. bldpharm.com This has made the isoquinoline nucleus a focal point for synthetic and medicinal chemists.

The applications of isoquinoline derivatives are diverse, ranging from their use as anesthetics and antihypertensive agents to their investigation as antiretroviral and anticancer agents. sigmaaldrich.comresearchgate.net Beyond their therapeutic potential, isoquinolines are also employed in the manufacturing of dyes, paints, and as corrosion inhibitors. sigmaaldrich.com The versatility of the isoquinoline scaffold makes it a subject of ongoing research for the development of novel compounds with tailored properties for a wide range of applications. bldpharm.comresearchgate.net

The Role of Fluorine Substitution in Enhancing Molecular Properties for Research Applications

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the parent compound's properties. nih.govnih.gov Fluorine, being the most electronegative element, can profoundly influence a molecule's electronic distribution, pKa, conformation, and metabolic stability. nih.govnih.gov

Specifically, the substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's stability and bioavailability in biological systems. nih.gov Furthermore, the presence of fluorine can enhance a molecule's binding affinity to target proteins and improve its membrane permeability. nih.gov In the context of research tools, the isotope fluorine-18 (B77423) (¹⁸F) is a positron emitter, making it invaluable for the development of radiotracers for use in Positron Emission Tomography (PET) imaging, a powerful technique for in vivo studies. nih.govnih.gov

Overview of Research Trajectories for 7-Fluoro-1-methylisoquinoline and Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on its structural analogues. The primary focus of research on fluorinated 1-methylisoquinolines and related compounds appears to be in the realm of medicinal chemistry, particularly in the development of new therapeutic agents.

For instance, studies on fluorinated indenoisoquinolines have shown that the introduction of fluorine can lead to potent topoisomerase I inhibitors, which are a class of anticancer agents. nih.govnih.gov Research on other fluorinated isoquinoline derivatives has explored their potential as central nervous system drug candidates. mdpi.com The synthesis of various fluorinated isoquinoline cores is an active area of investigation, aiming to create libraries of novel compounds for biological screening. mdpi.com Therefore, the research trajectory for this compound is likely to involve its synthesis and evaluation as a potential bioactive compound, leveraging the advantageous properties conferred by both the 1-methylisoquinoline (B155361) scaffold and the fluorine substituent.

Chemical and Physical Properties of this compound and Its Analogues

The following table summarizes some of the key computed and experimental properties of this compound and its related analogues. The data is compiled from various chemical databases.

PropertyValueCompound
Molecular Formula C₁₀H₈FN1-Fluoro-7-methylisoquinoline
Molecular Weight 161.18 g/mol 1-Fluoro-7-methylisoquinoline
XLogP3 2.91-Fluoro-7-methylisoquinoline
Molecular Formula C₁₀H₈FN7-Fluoro-2-methylquinoline
Molecular Weight 161.18 g/mol 7-Fluoro-2-methylquinoline
Melting Point 47-51 °C7-Fluoro-2-methylquinoline
Molecular Formula C₁₀H₁₀FN·HCl7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Molecular Weight 201.67 g/mol 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Note: Experimental data for this compound is limited. The table includes data for closely related structural isomers to provide a comparative context.

Properties

CAS No.

31181-25-6

Molecular Formula

C10H8FN

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 7 Fluoro 1 Methylisoquinoline and Its Precursors

Established Synthetic Routes to Isoquinoline (B145761) Ring Systems

The construction of the isoquinoline skeleton is a well-established field in organic synthesis, with several named reactions and modern catalytic methods being prominent.

Classical Cyclization Reactions (e.g., Bischler-Napieralski, Pictet-Spengler Adaptations)

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgnrochemistry.com

The mechanism of the Bischler-Napieralski reaction is believed to proceed through one of two primary pathways, depending on the reaction conditions. One proposed mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, while another suggests the intermediacy of a nitrilium ion. wikipedia.org The reaction is typically carried out under refluxing acidic conditions, with common dehydrating agents including phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgnrochemistry.com The choice of reagent can be critical, especially for substrates lacking electron-donating groups on the aromatic ring, where stronger conditions like P₂O₅ in refluxing POCl₃ are often most effective. wikipedia.org

The presence of electron-donating groups on the aromatic ring of the β-arylethylamide generally facilitates the electrophilic aromatic substitution, leading to higher yields. nrochemistry.com Conversely, electron-withdrawing groups can hinder the reaction. The regioselectivity of the cyclization is directed by the position of the activating groups on the aromatic ring. For a meta-substituted phenylethylamine precursor, cyclization typically occurs at the position para to the activating group. jk-sci.com

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. name-reaction.comwikipedia.org This reaction can be considered a special case of the Mannich reaction. wikipedia.org

The reaction is initiated by the formation of an iminium ion from the β-arylethylamine and the carbonyl compound under acidic conditions. This electrophilic iminium ion then undergoes an intramolecular electrophilic attack on the aromatic ring to form the tetrahydroisoquinoline ring system. name-reaction.comwikipedia.org The aromaticity of the ring is temporarily lost during the cyclization and is restored upon deprotonation. name-reaction.com

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich aromatic systems, such as those found in indole (B1671886) or pyrrole (B145914) derivatives, undergo the reaction under mild conditions with high yields. wikipedia.org Less nucleophilic rings, like a simple phenyl group, often require higher temperatures and stronger acids to achieve good conversion. wikipedia.org A variation of this reaction, the N-acyliminium ion Pictet-Spengler reaction, utilizes a pre-formed N-acyliminium ion, which is a more potent electrophile and allows for the cyclization of less activated aromatic systems under milder conditions. wikipedia.org

Transition Metal-Catalyzed Approaches to Isoquinoline Formation

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for the construction of the isoquinoline scaffold. These methods often offer high efficiency, regioselectivity, and functional group tolerance.

Palladium-catalyzed reactions have been extensively developed for isoquinoline synthesis. One notable approach involves the palladium- and copper-catalyzed cyclization of iminoalkynes. nih.gov This method allows for the construction of a diverse library of isoquinoline derivatives. Another palladium-catalyzed method is the heteroatom-guided C-H functionalization of dihydroisoquinolines, which allows for the introduction of substituents at the C-4 position. rsc.org Furthermore, palladium-catalyzed C-H fluorination of 8-methylquinoline (B175542) derivatives with a nucleophilic fluoride (B91410) source has been reported, demonstrating the potential for direct fluorination of the quinoline (B57606) core, although not specifically at the 7-position of an isoquinoline. nih.gov

Rhodium-catalyzed reactions also play a significant role. For instance, Rh(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with iodonium (B1229267) ylides can produce dihydrophenanthridines, which are structurally related to isoquinolines. nih.gov

Cascade and Annulation Strategies in Isoquinoline Synthesis

Cascade and annulation reactions offer an efficient means to construct complex molecular architectures, including the isoquinoline framework, in a single synthetic operation. These reactions often proceed by a sequence of intramolecular events, leading to a rapid increase in molecular complexity.

Transition metal-catalyzed cascade reactions are particularly prevalent. For example, a palladium-catalyzed annulation of fluoroalkylated alkynes with 2-iodobenzylidenamines has been shown to produce 4-fluoroalkylated isoquinolines with high regioselectivity. nih.gov

Specific Synthesis of 7-Fluoro-1-methylisoquinoline

While a direct, published synthetic route for this compound was not identified in the surveyed literature, a plausible pathway can be constructed based on the established methodologies and the synthesis of closely related analogs.

Regioselective Fluorination Strategies for the Isoquinoline Core

The direct and regioselective fluorination of a pre-formed isoquinoline or 1-methylisoquinoline (B155361) ring at the C-7 position presents a significant challenge. While methods for the fluorination of aromatic systems exist, achieving high regioselectivity on a complex heterocyclic system like isoquinoline is often difficult.

General strategies for regioselective fluorination often rely on directing groups or the inherent electronic properties of the substrate. For instance, palladium-catalyzed C-H fluorination has been demonstrated on 8-methylquinoline, where the nitrogen atom acts as a directing group. nih.gov However, this directs fluorination to a different position than required for the target molecule.

Alternative approaches could involve the use of electrophilic fluorinating agents, but controlling the position of fluorination on an unsubstituted isoquinoline ring would likely lead to a mixture of isomers. Therefore, a more reliable strategy for obtaining this compound is to introduce the fluorine atom at the desired position on a precursor molecule before the construction of the isoquinoline ring.

Precursor Synthesis and Functional Group Transformations Leading to this compound

A logical and well-precedented approach to the synthesis of this compound is through the Bischler-Napieralski reaction, starting from a suitably substituted β-phenylethylamine precursor.

A plausible synthetic route would commence with the preparation of N-(2-(3-fluorophenyl)ethyl)acetamide. This precursor can be synthesized from 3-fluorophenethylamine (B1297878) and an acetylating agent. The subsequent Bischler-Napieralski cyclization of N-(2-(3-fluorophenyl)ethyl)acetamide would be expected to yield the 3,4-dihydroisoquinoline (B110456) intermediate. The fluorine atom at the meta-position of the phenylethylamine derivative would direct the cyclization to the C-6 position, which is para to the fluorine, leading to the formation of 7-fluoro-1-methyl-3,4-dihydroisoquinoline. The final step would involve the dehydrogenation of this intermediate to afford the aromatic this compound.

Table 1: Plausible Synthetic Route to this compound

StepReactantReagent(s)ProductReaction Type
13-FluorophenethylamineAcetic anhydride (B1165640) or Acetyl chlorideN-(2-(3-fluorophenyl)ethyl)acetamideAcylation
2N-(2-(3-fluorophenyl)ethyl)acetamidePOCl₃, reflux7-Fluoro-1-methyl-3,4-dihydroisoquinolineBischler-Napieralski cyclization
37-Fluoro-1-methyl-3,4-dihydroisoquinolinePalladium on carbon, heatThis compoundDehydrogenation

This proposed synthesis is supported by the successful application of the Bischler-Napieralski reaction for the synthesis of other fluorinated and substituted isoquinolines. nrochemistry.comjk-sci.com The starting materials, 3-fluorophenethylamine and acetylating agents, are commercially available.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The NMR analysis of fluorinated isoquinolines like this compound benefits from the presence of three different active nuclei: ¹H, ¹³C, and ¹⁹F. huji.ac.il

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, the aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), influenced by the electron-withdrawing effects of the nitrogen atom and the fluorine substituent. libretexts.orgchemicalbook.com The methyl group protons will resonate in the upfield region (around δ 2.5-3.0 ppm). chemicalbook.com The fluorine atom will induce through-bond coupling to nearby protons, resulting in characteristic splitting patterns that are invaluable for assignment.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound will show ten distinct signals. The carbon atoms in the aromatic rings will resonate between δ 110-160 ppm. The presence of the electronegative fluorine atom will cause the directly attached carbon (C-7) to exhibit a large C-F coupling constant, a key diagnostic feature. researchgate.net The methyl carbon will appear at a characteristic upfield shift.

¹⁹F NMR: As a 100% abundant nucleus with a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov It offers a wide chemical shift range, which minimizes signal overlap. thermofisher.com For this compound, the spectrum would show a single signal for the C-7 fluorine atom. The chemical shift of this signal provides information about the electronic environment, and its multiplicity would reveal couplings to adjacent protons. huji.ac.il

Interactive Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Couplings
CH₃~2.9~20-25
H-3~7.4~120-125d, J(H3-H4)
H-4~8.3~140-145d, J(H4-H3)
H-5~8.0~125-130d, J(H5-H6)
H-6~7.5~115-120 (d, J(C6-F))dd, J(H6-H5), J(H6-H8)
C-7-~160-165 (d, ¹J(C7-F))-
H-8~7.7~110-115 (d, J(C8-F))d, J(H8-H6)
C-1-~155-160-
C-4a-~135-140-
C-8a-~125-130-

Note: Predicted values are based on data for structurally similar compounds such as 1-methylisoquinoline and other fluorinated quinolines. Actual values may vary. chemicalbook.comchemicalbook.com

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the complex spectra of substituted isoquinolines. researchgate.netbas.bg

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). youtube.comyoutube.com For this compound, COSY would show correlations between adjacent aromatic protons, such as H-3 and H-4, and between H-5, H-6, and H-8, confirming their connectivity within the ring system. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com It allows for the unambiguous assignment of each protonated carbon in the molecule. For example, the proton signal for the methyl group would correlate with the methyl carbon signal.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental formula of a compound. For this compound (molecular formula C₁₀H₈FN), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its calculated exact mass of 161.0641. rsc.org

The fragmentation pattern observed in the mass spectrum provides structural information. Isoquinoline alkaloids typically exhibit characteristic fragmentation behaviors. acs.org Common fragmentation pathways for this compound would likely involve the loss of a methyl radical (•CH₃) to give a stable fragment, or cleavage of the isoquinoline ring system itself. The presence of the fluorine atom would be evident in the mass of the fragments containing it.

Interactive Table: Expected Mass Spectrometry Data for this compound

Ion/Fragment Formula Expected m/z Description
[M]⁺[C₁₀H₈FN]⁺161.06Molecular Ion
[M-CH₃]⁺[C₉H₅FN]⁺146.04Loss of a methyl radical
[M-HCN]⁺[C₉H₇F]⁺134.05Loss of hydrogen cyanide from the ring

Note: These are predicted fragmentation patterns based on the general behavior of isoquinolines. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. nih.gov

Key expected absorptions include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=N and C=C stretching: These absorptions from the isoquinoline ring system occur in the 1500-1650 cm⁻¹ region.

C-F stretching: A strong, characteristic absorption band for the aryl-fluoride bond is expected in the 1200-1300 cm⁻¹ region.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for the isolation and purification of isoquinoline derivatives and for assessing their purity. nih.gov

Column chromatography is a standard and effective method for purifying synthetic products like this compound from reaction byproducts and starting materials. rsc.org The process involves a stationary phase, typically silica (B1680970) gel, packed into a column. acs.org A solvent system (mobile phase), often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is passed through the column. rsc.org The separation is based on the differential adsorption of the components of the mixture to the silica gel. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be separated and collected in fractions, yielding the purified product.

Spectroscopic Characterization and Analytical Techniques

Spectroscopic and Chromatographic Data

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of a wide array of organic compounds, including nitrogen-containing heterocycles like 7-fluoro-1-methylisoquinoline. This method's high resolution, sensitivity, and adaptability make it invaluable for assessing the purity of a sample, identifying impurities, and isolating the compound of interest from a complex mixture. Both analytical and preparative scale HPLC are crucial in the lifecycle of a synthetic compound, from reaction monitoring to obtaining highly pure material for further studies.

For a compound such as this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the fluorine atom and the aromatic isoquinoline (B145761) core, specific interactions with the stationary phase can be exploited to achieve excellent separation.

Analytical HPLC

The primary goal of analytical HPLC is to qualitatively and quantitatively assess a sample. This involves determining the retention time of the main component, identifying any impurities, and calculating the relative purity of the sample. For this compound, a standard C18 column is often the first choice for stationary phase due to its broad applicability and effectiveness in separating aromatic compounds.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, to the mobile phase is a common practice. This helps to protonate the basic nitrogen of the isoquinoline ring, which results in sharper, more symmetrical peaks and improved chromatographic performance. The UV detector is commonly employed for the analysis of aromatic compounds like this compound, with the detection wavelength set to one of its absorption maxima to ensure high sensitivity.

Table 1: Illustrative Analytical HPLC Parameters for this compound

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

| Expected Retention Time | 12.5 min |

Preparative HPLC

When the goal is to isolate and purify a larger quantity of this compound, preparative HPLC is employed. The principles of separation remain the same as in analytical HPLC, but the scale of the operation is significantly larger. This involves using columns with a larger internal diameter and particle size to accommodate higher sample loads.

The method development for preparative HPLC often begins at the analytical scale to optimize selectivity and resolution. The optimized analytical method is then scaled up for preparative purposes. This involves adjusting the flow rate and injection volume proportionally to the increase in column cross-sectional area. The goal of preparative HPLC is to maximize throughput while maintaining the required purity of the collected fractions.

The collected fractions containing the purified this compound are then typically analyzed by analytical HPLC to confirm their purity before the solvent is removed, usually by rotary evaporation or lyophilization. The following table provides an example of preparative HPLC conditions that could be used for the purification of this compound.

Table 2: Illustrative Preparative HPLC Parameters for this compound

Parameter Value
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient Isocratic at 45% B
Flow Rate 20 mL/min
Detection UV at 254 nm
Sample Loading 100 mg in 5 mL of mobile phase

| Fraction Collection | Triggered by UV signal |

The use of fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, can also offer unique selectivity for fluorine-containing compounds like this compound. chromatographyonline.com These phases can provide alternative separation mechanisms based on dipole-dipole, π-π, and ion-exchange interactions, which can be advantageous for resolving closely related impurities.

Chemical Reactivity and Derivatization Strategies of 7 Fluoro 1 Methylisoquinoline

Electrophilic Aromatic Substitution Reactions on the Fluoroisoquinoline Core

The isoquinoline (B145761) nucleus is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of substituents can significantly influence the regioselectivity of such reactions. In 7-fluoro-1-methylisoquinoline, the weakly activating methyl group at C-1 and the deactivating but ortho-, para-directing fluorine atom at C-7, along with the deactivating effect of the pyridine (B92270) ring, create a complex reactivity landscape.

Electrophilic attack is predicted to occur on the benzenoid ring, which is more electron-rich than the pyridinoid ring. The directing effects of the existing substituents are crucial in determining the position of substitution. The fluorine atom at C-7, being a halogen, is a deactivating group but directs incoming electrophiles to its ortho and para positions (C-6 and C-8). The methyl group at C-1 is an activating group. Considering the electronic effects, electrophilic substitution is most likely to occur at the C-5 and C-8 positions, which are activated by the methyl group and influenced by the fluorine atom.

PositionInfluencing FactorsPredicted Reactivity
C-5 Activated by the C-1 methyl group (para position).Favorable
C-8 Ortho to the C-7 fluorine and influenced by the C-1 methyl group.Favorable
C-6 Ortho to the C-7 fluorine, but potentially sterically hindered.Less Favorable
Pyridinoid Ring Deactivated by the nitrogen atom.Unfavorable

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Nucleophilic Substitution Reactions and Their Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic systems like isoquinoline. The presence of the electronegative nitrogen atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the C-1 and C-3 positions. In this compound, the fluorine atom is not positioned on the pyridinoid ring and is therefore less likely to be displaced by a nucleophile under typical SNAr conditions.

However, activation of the isoquinoline ring, for instance through N-oxidation or quaternization, can enhance its reactivity towards nucleophiles. In such activated species, nucleophilic attack would be directed primarily to the C-1 position. The displacement of a group at C-1, if a suitable leaving group is present, is a common strategy for introducing new functionalities.

Studies on related fluorinated isoquinolines, such as 8-fluoro-3,4-dihydroisoquinoline, have demonstrated that the fluorine atom can be displaced by strong nucleophiles like amines at elevated temperatures, suggesting that the C-7 fluorine in this compound could potentially be substituted under forcing conditions. bldpharm.com

PositionActivating FactorsLeaving GroupPredicted Reactivity
C-1 Electron-deficient position, activated by nitrogen.Requires prior functionalization to a good leaving group.Favorable upon activation.
C-7 -FluorinePossible under harsh conditions or with specific activation. bldpharm.com

Table 2: Predicted Regioselectivity of Nucleophilic Substitution on this compound

Modifications of the Methyl Group at C-1 Position

The methyl group at the C-1 position of the isoquinoline ring is activated by the adjacent nitrogen atom, making its protons acidic and susceptible to deprotonation. This allows for a variety of derivatization strategies.

Condensation Reactions: The active methyl group can participate in condensation reactions with aldehydes and other electrophiles. Base-catalyzed condensation with aromatic aldehydes, for instance, can yield styrylisoquinoline derivatives.

Metalation: The methyl group can be metalated using strong bases like organolithium reagents to form a nucleophilic species. This lithiated intermediate can then react with a wide range of electrophiles, such as alkyl halides, carbonyl compounds, and silyl (B83357) chlorides, to introduce diverse substituents at the C-1 methyl position. thieme-connect.de

C-H Activation: Transition metal-catalyzed C-H activation provides a modern and efficient route to functionalize the C-1 methyl group. Catalytic systems based on rhodium, palladium, and other metals can direct the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.orgnih.gov

Reaction TypeReagentsProduct Type
Condensation Aromatic aldehydes, baseStyrylisoquinolines
Metalation/Alkylation Strong base (e.g., n-BuLi), electrophile (e.g., R-X)1-Alkylisoquinoline derivatives
C-H Activation Transition metal catalyst, coupling partnerVariously functionalized 1-methylisoquinolines

Table 3: Strategies for the Modification of the C-1 Methyl Group

Oxidation and Reduction Chemistry of this compound

Oxidation: The methyl group at the C-1 position can be oxidized to a variety of functional groups. Mild oxidation can yield the corresponding alcohol or aldehyde, while stronger oxidizing agents can produce the carboxylic acid, 7-fluoroisoquinoline-1-carboxylic acid. The isoquinoline nitrogen can also be oxidized to the corresponding N-oxide using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide activates the ring for both electrophilic and nucleophilic substitution reactions.

Reduction: The isoquinoline ring can be reduced to either a 1,2,3,4-tetrahydroisoquinoline (B50084) or a decahydroisoquinoline (B1345475) derivative, depending on the reaction conditions. Catalytic hydrogenation using catalysts like platinum or palladium on carbon is a common method. The choice of catalyst and reaction parameters can sometimes allow for the selective reduction of the pyridine ring while leaving the benzene ring intact. bldpharm.com The fluorine atom is generally stable to these reduction conditions.

TransformationReagents/ConditionsProduct
Methyl Group Oxidation Mild oxidizing agents (e.g., SeO₂)7-Fluoro-1-isoquinolinecarboxaldehyde
Methyl Group Oxidation Strong oxidizing agents (e.g., KMnO₄)7-Fluoroisoquinoline-1-carboxylic acid
N-Oxidation m-CPBA, H₂O₂This compound N-oxide
Ring Reduction H₂, Pd/C or PtO₂7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Table 4: Oxidation and Reduction Reactions of this compound

Exploration of Heterocyclic Annulation and Fusion Reactions

The reactive sites of this compound, particularly the activated C-1 methyl group and the nitrogen atom, make it a valuable precursor for the synthesis of more complex fused heterocyclic systems.

Reactions Involving the C-1 Methyl Group: The nucleophilicity of the deprotonated C-1 methyl group can be exploited in cyclocondensation reactions. For example, reaction with α,β-unsaturated ketones can lead to the formation of new fused ring systems. researchgate.net

Reactions Involving the Nitrogen Atom: The nitrogen atom can act as a nucleophile in annulation reactions. For instance, treatment of 1-methylisoquinoline (B155361) with hydrazonoyl halides can lead to the formation of triazoloisoquinoline derivatives. researchgate.net These types of reactions can be extended to this compound to generate novel fluorinated heterocyclic scaffolds.

ReactantReaction TypeFused Heterocycle
α,β-Unsaturated KetonesMichael Addition/CyclizationBenzoquinolizine derivatives
Hydrazonoyl HalidesCyclocondensationTriazoloisoquinoline derivatives
Dicarbonyl CompoundsCondensation/CyclizationPyrido[2,1-a]isoquinoline derivatives

Table 5: Heterocyclic Annulation and Fusion Reactions

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic landscape of a molecule. acs.orgnih.gov These methods allow for the calculation of fundamental properties that govern a molecule's stability, reactivity, and intermolecular interactions.

For a molecule like 7-fluoro-1-methylisoquinoline, DFT calculations would be employed to determine its electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity and higher stability. emerginginvestigators.org

In studies of related heterocyclic systems, such as quinoline (B57606) derivatives, DFT has been used to create molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-deficient regions (prone to nucleophilic attack). For this compound, the highly electronegative fluorine atom at the C-7 position would be expected to create a region of negative electrostatic potential, while significantly influencing the electron density across the entire aromatic system, including the nitrogen atom. The methyl group at C-1, being electron-donating, would have an opposing effect.

Table 1: Illustrative Calculated Electronic Properties for a Fluorinated Isoquinoline (B145761) Derivative This table presents hypothetical data based on typical values found for similar compounds in the literature to illustrate the output of quantum chemical calculations. acs.orgnih.gov

ParameterCalculated ValueSignificance
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability.
ELUMO-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability.
Energy Gap (ΔE)5.3 eVIndicates chemical reactivity and stability. A larger gap suggests higher stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

While the isoquinoline ring system is largely planar and rigid, the presence of substituents like the methyl group allows for some conformational flexibility, primarily concerning bond rotations. Conformational analysis, often performed using quantum chemical methods, identifies the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. nih.govnih.gov For this compound, this analysis would focus on the rotational barrier of the C-1 methyl group.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, simulating the movements and interactions of atoms and molecules. nih.gov An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule interacts with its environment, its conformational stability, and the flexibility of its structure. nih.gov In studies on related halogenated quinoline derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, showing how the molecule adapts its conformation within a biological binding pocket. nih.govnih.gov Such simulations for this compound would be crucial for understanding its behavior in a biological context, for instance, how it might bind to a target enzyme.

Prediction of Spectroscopic Data through Computational Methods

Computational chemistry provides invaluable tools for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. bohrium.com Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used alongside DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. researchgate.netgithub.io

For this compound, these calculations would predict a full set of NMR spectra. The predicted ¹⁹F NMR chemical shift would be particularly sensitive to the electronic environment created by the isoquinoline ring. Comparing the calculated spectra with experimental data serves as a stringent test of the computed structure and provides confidence in its assignment. researchgate.net Similarly, computational methods can predict infrared (IR) spectra by calculating the vibrational frequencies of the molecule. The predicted frequencies corresponding to C-F, C-H, and C=N stretching and bending modes can be matched with experimental IR spectra to confirm the presence of these functional groups.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) This table illustrates the typical accuracy of modern computational methods in predicting NMR data for a hypothetical aromatic carbon. nih.govresearchgate.net

Carbon AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)Difference (ppm)
C-7 (CF)162.5163.1-0.6

In Silico Modeling for Structure-Activity Relationship (SAR) Hypothesis Generation

In silico modeling is a cornerstone of modern drug discovery, used to generate hypotheses about how a molecule's structure relates to its biological activity (SAR). doi.org Isoquinoline and its derivatives are known to be "privileged scaffolds" that can bind to a variety of biological targets, notably protein kinases. nih.govacs.org

For this compound, SAR hypotheses can be generated by comparing it to known active compounds. For example, in the context of kinase inhibitors, many compounds feature a heterocyclic core (like quinazoline (B50416) or isoquinoline) that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site. mdpi.comresearchgate.net The substituents on this core then explore different pockets of the binding site.

An in silico approach would involve docking this compound into the crystal structures of various protein kinases. The docking simulations would predict the preferred binding pose and calculate a binding score, estimating the affinity. These models would help hypothesize whether the C-1 methyl group fits favorably into a hydrophobic pocket and whether the C-7 fluorine atom can form favorable interactions, such as hydrogen bonds or halogen bonds, with receptor residues. nih.govmdpi.com By computationally evaluating a series of virtual analogs (e.g., moving the fluorine to different positions), a SAR model can be built to prioritize the synthesis of the most promising compounds. researchgate.net

Table 3: Illustrative SAR Hypothesis for Isoquinoline-Based Kinase Inhibitors This table is a generalized representation based on SAR principles from the literature for kinase inhibitors. nih.govacs.orgmdpi.com

PositionSubstitutionHypothesized Effect on ActivityRationale
1Methyl GroupPotentially FavorableOccupies a small hydrophobic pocket near the hinge-binding region.
4Anilino GroupOften FavorableExtends into the solvent-exposed region, allowing for further modification.
7FluorineContext-DependentCan increase binding affinity through H-bonds or halogen bonds; alters electronics and metabolic stability.

Analysis of Fluorine's Electronic and Steric Effects on Isoquinoline Derivatives

The substitution of hydrogen with fluorine imparts unique properties to a molecule due to fluorine's distinct characteristics:

Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect can significantly lower the pKa of nearby nitrogen atoms, making the isoquinoline nitrogen less basic. It also profoundly alters the electron distribution in the aromatic rings, influencing reactivity and the molecule's ability to participate in π-π stacking interactions. emerginginvestigators.orgresearchgate.net

Steric Effects: Fluorine has a van der Waals radius (1.47 Å) that is only slightly larger than that of hydrogen (1.20 Å). Therefore, replacing hydrogen with fluorine typically causes minimal steric perturbation, allowing it to act as a bioisostere of a hydrogen atom while drastically changing electronic properties. researchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the molecule's metabolic stability and half-life. emerginginvestigators.org

Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor. This ability can lead to additional stabilizing interactions with protein backbones or side chains, enhancing binding affinity. mdpi.com

Biological Relevance and in Vitro Investigations

Evaluation of Isoquinoline (B145761) Scaffolds in Target-Oriented Biological Assays (Excluding Efficacy/Clinical Data)

Enzyme Inhibition Studies

The isoquinoline framework has been a fertile ground for the development of enzyme inhibitors targeting a range of diseases.

PDE4B: Phosphodiesterase 4 (PDE4) inhibitors are crucial for controlling inflammation. nih.govresearchgate.net Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have been developed as selective PDE4B inhibitors. nih.govresearchgate.net A structure-activity relationship (SAR) analysis showed that substituting the phenyl ring with a methoxy (B1213986) group or a halogen atom enhanced inhibitory activity against PDE4B. nih.gov Some isoquinoline-based compounds have shown potent PDE4B inhibition, which is linked to regulating both inflammation and fibrosis. youtube.com

RNase H: The Ribonuclease H (RNase H) enzyme of HIV is a key target for antiviral drugs, and isoquinoline-based structures are explored for their inhibitory potential. nih.govnih.gov Many reported inhibitors contain a chelating triad (B1167595) that binds to the divalent cations in the RNase H active site. researchgate.net While many compounds show activity in enzymatic assays, this does not always translate to antiviral activity in cells, possibly due to competition with larger RNA/DNA substrates. researchgate.net

α-amylase: This enzyme is a target for managing type-2 diabetes. nih.govresearchgate.net Certain synthetic quinoline (B57606) and isoquinoline derivatives have demonstrated significant α-amylase inhibitory potential, in some cases far exceeding the activity of the standard drug, acarbose. nih.govresearchgate.netnih.gov For instance, some thiadiazole quinoline analogs showed outstanding inhibition with IC50 values as low as 0.002±0.60 μM. nih.gov

Farnesyltransferase (FTase): FTase inhibitors (FTIs) are investigated for their potential in cancer therapy and other diseases by preventing a key modification of proteins like Ras. nih.govnih.gov The inhibition of FTase can block Ras activation and downstream signaling related to tumor growth. nih.gov FTIs have also been explored for treating conditions like chronic hepatitis D. nih.gov A potent and selective FTI, KO-2806, showed an IC50 of 2.4 nM for FTase. biorxiv.org

Receptor Binding Affinity Profiling

The introduction of fluorine into the isoquinoline structure can significantly alter receptor binding affinity and selectivity.

Cannabinoid Receptors (CB2): Fluorinated 2-oxoquinoline derivatives have been synthesized as highly potent and selective CB2 receptor ligands. nih.gov Some of these analogues exhibit binding affinities in the low nanomolar to sub-nanomolar range with high selectivity over CB1 receptors, making them candidates for therapies related to neuropathic pain and inflammation. nih.gov Further studies on fluorinated 1-aryl-imidazole-4-yl-carboxamides identified compounds with sub-nanomolar CB2 binding affinity (Ki = 0.29 nM) and over 10,000-fold selectivity against CB1 receptors. nih.gov

Orexin (B13118510) Receptors (OX1R): In the development of PET tracers, fluorinated tetrahydroisoquinoline (THIQ) derivatives have been synthesized and evaluated for their binding to orexin receptors. researchgate.net Computational analysis predicted that fluorine substitution would maintain high OX1R affinity, which was confirmed by in vitro binding studies showing nanomolar affinities for a series of fluorinated analogs. researchgate.net

Cellular Pathway Modulation in Defined Cell Lines

In vitro studies reveal the diverse ways fluorinated isoquinolines can influence cellular functions and pathways.

Mitochondrial Function (ΔΨm recovery, ATP production, ROS inhibition): Isoquinoline derivatives can act as inhibitors of mitochondrial complex I, affecting cellular respiration. nih.gov This can lead to a decrease in the mitochondrial membrane potential (ΔΨm) and subsequent disruption of ATP synthesis. nih.govmdpi.com The inhibition of mitochondrial respiration by these compounds suggests they can induce mitochondrial toxicity. nih.gov Some chemicals that perturb the MMP can trigger adaptive responses in cells. frontiersin.org Overexpression of certain proteins, like Sestrin2, has been shown to enhance cell viability and reduce apoptosis under stress conditions that affect mitochondrial function. researchgate.net

Cell Viability and Antiproliferative Activities: Phenylaminoisoquinolinequinones have shown moderate to high in vitro antiproliferative activity against human cancer cell lines, including gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cells. nih.gov The insertion of nitrogen-containing substituents into the quinone ring of the isoquinoline structure significantly increases antiproliferative activity, in some cases reaching submicromolar IC50 values. nih.gov Similarly, novel fluorinated isoflavones have demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. mdpi.com The use of fluorinated analogs in studies of natural products like gingerol has helped to elucidate the structural features responsible for anti-proliferative activity. jefferson.edu

Investigation of Molecular Mechanisms of Action (In Vitro)

Elucidating the precise molecular mechanisms is key to understanding the biological effects of fluorinated isoquinolines.

Enzyme Inhibition: The mechanism for many isoquinoline-based enzyme inhibitors involves competitive binding at the enzyme's active site. For instance, inhibitors of HIV-1 RNase H often work by chelating the two magnesium ions at the active site, which prevents the enzyme from cleaving the RNA strand of an RNA-DNA duplex. nih.gov

Signaling Pathway Interference: Isoquinoline alkaloids can interfere with multiple signaling pathways crucial for viral replication, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Apoptosis Induction: In cancer cells, the cytotoxic action of some fluorinated derivatives, like fluorinated isatins, is linked to the induction of apoptosis. This is caused by the dissipation of the mitochondrial membrane and an increase in reactive oxygen species (ROS) production. mdpi.com

Structure-Activity Relationship (SAR) Methodologies for Fluorinated Isoquinolines

SAR studies are critical for optimizing the potency and selectivity of fluorinated isoquinoline drug candidates.

Impact of Substituent Position and Nature: For PDE4B inhibitors based on a 1-phenyl-3,4-dihydroisoquinoline scaffold, SAR analysis revealed that adding a methoxy group or a halogen atom at the ortho-position of the phenyl ring was beneficial for both inhibitory activity and selectivity. nih.gov In a series of SERCA2a activators, while a quinoline derivative had no effect, the isomeric isoquinoline scaffold produced stimulation, highlighting the importance of heteroatom placement. acs.orgacs.org

Role of the Fluorine Atom: In the development of DPP-IV inhibitors, the presence of a fluorine atom in a nih.govnih.govthiazino[3,4-a]isoquinoline derivative was found to significantly increase inhibitory activity. mdpi.com This was attributed to the fluorine's ability to participate in hydrogen bonds with active site residues. mdpi.com Similarly, for quinoline-based α-glucosidase inhibitors, a p-fluorobenzyl compound showed notable activity. nih.gov

Lipophilicity and Activity: A general trend observed in the SAR of SERCA2a activators was that increased lipophilicity often correlated with activity, though excessive lipophilicity could also lead to inhibitory effects at higher concentrations. acs.orgacs.org

Role of Fluorine in Modulating Biological Interactions at the Molecular Level

The incorporation of fluorine into a molecule like isoquinoline can dramatically alter its biological profile. researchgate.netdntb.gov.ua

Electronic Effects: Fluorine's high electronegativity can significantly alter the electronic properties of the isoquinoline ring. dntb.gov.ua This can influence the molecule's acidity/basicity (pKa) and its ability to engage in hydrogen bonding, potentially acting as a hydrogen bond acceptor. mdpi.com Subtle changes in ring electronics due to fluorination can dramatically influence biological modulation, as seen in SERCA2a modulators where a fluorinated analog abolished a dual activator/inhibitor effect. acs.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic attack can block this process, thereby increasing the compound's metabolic stability and bioavailability.

Binding Interactions and Conformation: Fluorine can enhance binding affinity through specific interactions with protein targets. mdpi.comresearchgate.net For example, it can form favorable contacts with amino acid residues in an enzyme's active site. mdpi.com The introduction of fluorine can also enhance lipophilicity, which may improve membrane permeability and cellular uptake. mdpi.com Although fluorine's atomic radius is similar to hydrogen's, its presence can influence the molecule's preferred conformation, leading to better complementarity with a biological target. researchgate.net

Interactive Data Table: Antiproliferative Activity of Phenylaminoisoquinolinequinones Please note that this table is a representative example based on available data for the broader class of compounds and not specific to 7-fluoro-1-methylisoquinoline.

CompoundSubstitutionIC50 (μM) vs. AGS (gastric cancer)IC50 (μM) vs. SK-MES-1 (lung cancer)IC50 (μM) vs. J82 (bladder cancer)
3bp-methoxyphenylamino at C-60.981.120.88
4bp-methylphenylamino at C-61.211.351.05
7bp-chlorophenylamino at C-61.151.280.95
Etoposide (Reference)-1.501.651.45

Data synthesized from studies on phenylaminoisoquinoline-5,8-quinones, which demonstrate the potent antiproliferative effects of this class of compounds. nih.gov

Application of this compound in Chemical Probe Development

Currently, there is a notable absence of specific research detailing the application of this compound as a chemical probe within publicly available scientific literature. While the synthesis of this compound has been documented, particularly in the context of rhodium(III)-catalyzed C-H activation methodologies, its development and use as a tool for biological investigation have not been a primary focus of these studies. whiterose.ac.ukwhiterose.ac.uk

Chemical probes are essential small molecules designed to interact with a specific protein or biomolecule, enabling the study of its function and role in biological processes. The development of such probes requires a thorough understanding of the molecule's biological activity, target engagement, and selectivity. At present, information regarding the biological targets and in vitro investigations of this compound remains largely unexplored.

Research in the broader field of isoquinoline alkaloids has identified various derivatives with significant therapeutic potential, acting as anticancer, antimalarial, and antiviral agents. whiterose.ac.uk However, the specific contribution and potential of the this compound scaffold in this area are yet to be determined. The synthesis of this compound has been achieved, though often as part of an inseparable mixture with its regioisomer, 5-fluoro-1-methylisoquinoline. whiterose.ac.ukwhiterose.ac.uk This presents a challenge for isolating and characterizing the biological activity of the pure this compound isomer, a critical step in the development of a selective chemical probe.

Further investigation into the biological relevance and specific molecular interactions of this compound is necessary to ascertain its potential for development into a chemical probe. Without dedicated studies on its bioactivity and target identification, its application in this specialized area of chemical biology remains speculative.

Data on the synthesis of this compound and related compounds is available, but there is no specific data on its application in chemical probe development.

Compound NameStarting MaterialSynthesis MethodOutcome
This compound(E)-1-(3-fluorophenyl)ethanone O-acetyl oximeRhodium(III)-catalysed C-H activation/annulationIsolated as an inseparable 5:1 mixture with 5-fluoro-1-methylisoquinoline. whiterose.ac.ukwhiterose.ac.uk
5-Fluoro-1-methylisoquinoline(E)-1-(3-fluorophenyl)ethanone O-acetyl oximeRhodium(III)-catalysed C-H activation/annulationMajor product in an inseparable mixture with this compound. whiterose.ac.ukwhiterose.ac.uk

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 7-fluoro-1-methylisoquinoline backbone would likely rely on established isoquinoline (B145761) synthesis routes, adapted for the specific substitution pattern. Classic methods such as the Bischler-Napieralski or Pictet-Spengler reactions are foundational, starting from a suitably substituted β-phenylethylamine. For this compound, this would necessitate a starting material like 2-(3-fluorophenyl)ethan-1-amine, followed by acylation with an acetyl group and subsequent cyclization.

Future research should focus on developing more sustainable and efficient methods. This could involve:

C-H Activation/Annulation Strategies: Rhodium(III)-catalyzed [4+2] annulation of benzamides with alkynes has emerged as a powerful tool for constructing isoquinolone and isoquinoline frameworks. ontosight.ai A potential route could involve the annulation of a fluorinated benzamide (B126) with a propylene (B89431) equivalent.

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and reaction control for key steps, particularly for potentially hazardous nitration or fluorination reactions that might be used to create precursors. bldpharm.com

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for the synthesis of fluoroalkylisoquinolines and related fused pyridines, offering a pathway to rapid library generation. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

Once synthesized, the unambiguous identification of this compound would be paramount. A combination of advanced spectroscopic techniques would be required.

TechniqueExpected Data and Purpose
¹H NMR (Proton NMR)Would confirm the number and connectivity of protons. Key signals would include the methyl singlet, and distinct aromatic proton signals with couplings influenced by the fluorine atom.
¹³C NMR (Carbon NMR)Would identify all carbon environments. The carbon attached to the fluorine atom would show a characteristic large C-F coupling constant. chemicalbook.com
¹⁹F NMR (Fluorine NMR)Crucial for confirming the presence and chemical environment of the fluorine atom, providing a distinct singlet for the single fluorine.
2D NMR (COSY, HMBC, HSQC) These techniques would be essential to definitively assign all proton and carbon signals and confirm the precise substitution pattern of the isoquinoline core. bas.bg
High-Resolution Mass Spectrometry (HRMS) Would provide the exact mass of the molecule, confirming its elemental composition (C₁₀H₈FN). nih.gov
Infrared (IR) Spectroscopy Would show characteristic peaks for C=N, C=C aromatic stretching, and C-F bond vibrations. nih.gov
X-ray Crystallography If a suitable crystal can be grown, this technique would provide the definitive, unambiguous three-dimensional structure of the molecule. mdpi.com

Design and Synthesis of Highly Functionalized this compound Derivatives

The true potential of this compound lies in its use as a scaffold for creating more complex molecules. The fluorine atom and the aromatic rings provide multiple sites for functionalization.

Future synthetic efforts could explore:

Cross-Coupling Reactions: The isoquinoline core is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds at various positions, assuming a suitable handle (like a bromo or triflate group) is incorporated. ontosight.ai

Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom itself can be a site for nucleophilic substitution, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles, further diversifying the molecular structure.

Functionalization of the Methyl Group: The 1-methyl group provides a handle for further reactions, such as oxidation to a carboxylic acid or halogenation to create a reactive benzyl-type halide.

Exploration of Novel Biological Targets and Mechanistic Pathways (In Vitro)

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. ontosight.aimdpi.comrsc.org The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity. rsc.org

An initial in vitro screening campaign for this compound could investigate its activity against:

Kinases: Many isoquinoline derivatives are kinase inhibitors, relevant in oncology. ontosight.ai

Viral Targets: Isoquinolines have shown promise as antiviral agents, for example, against influenza and coronaviruses. mdpi.commdpi.com

G-Protein Coupled Receptors (GPCRs): This large family of receptors is a common target for a wide variety of drugs.

Enzymes: Compounds like 7-methylisoquinoline (B1584925) have been investigated as potential enzyme inhibitors (e.g., monoamine oxidase). ontosight.ai

Mechanistic studies would follow any promising hits to identify the specific molecular target and pathway of action.

Potential as Chemical Tools in Broader Scientific Research

Beyond direct therapeutic applications, this compound and its derivatives could serve as valuable chemical tools.

Fluorescent Probes: The isoquinoline core is known to be fluorescent. mdpi.com Functionalized derivatives could be developed as probes to visualize biological processes or for use in high-throughput screening assays.

¹⁹F NMR Probes: The single fluorine atom provides a clean NMR handle. This could be exploited in fragment-based drug discovery, where the binding of the fragment to a target protein is monitored by changes in the ¹⁹F NMR signal.

Building Blocks for Materials Science: The rigid, aromatic structure could be incorporated into organic light-emitting diodes (OLEDs) or other functional organic materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-fluoro-1-methylisoquinoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves halogenation (e.g., fluorination at the 7-position) and alkylation (methylation at the 1-position) of the isoquinoline core. Key steps include:

  • Using anhydrous solvents (e.g., THF or DCM) under inert atmospheres to prevent hydrolysis .
  • Optimizing temperature (e.g., −78°C for lithiation steps) to control regioselectivity .
  • Employing catalysts like Pd(PPh₃)₄ for cross-coupling reactions in later stages .
    • Data Consideration : Monitor reaction progress via TLC or LC-MS. Yields >70% are achievable with precise stoichiometry and exclusion of moisture .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Compare ¹H/¹³C NMR shifts with reference data (e.g., δ ~8.5 ppm for aromatic protons) .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 176.1) .
  • Elemental analysis : Validate C, H, N, and F percentages within ±0.3% of theoretical values .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

  • Key Properties :

PropertyValue/DescriptionSource
SolubilitySoluble in DCM, THF; poor in H₂O
StabilityDegrades under UV light; store in amber vials
Melting Point~120–125°C (predicted)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Perform dose-response assays across multiple cell lines to account for variability in receptor expression .
  • Use molecular docking simulations to compare binding affinities with structurally similar compounds (e.g., 7-fluoro-5-methoxy-tetrahydroisoquinoline) .
  • Validate findings via kinetic studies (e.g., SPR or ITC) to measure interaction thermodynamics .
    • Data Analysis : Apply statistical models (e.g., ANOVA) to distinguish assay noise from true activity differences .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc .
  • Low-temperature lithiation : Minimize undesired ring-opening or rearrangements .
  • Computational pre-screening : Use DFT calculations to predict reactivity hotspots (e.g., C-3 vs. C-4 positions) .

Q. How can computational chemistry guide the design of this compound analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce hepatic toxicity .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C-7) with bioavailability .
  • Metabolite mapping : Simulate Phase I/II metabolism to identify stable derivatives .

Q. What experimental controls are essential when evaluating the neuroprotective potential of this compound?

  • Methodological Answer :

  • Include positive controls (e.g., memantine for NMDA receptor antagonism) and vehicle controls .
  • Use shRNA knockdown models to confirm target specificity (e.g., BDNF or caspase-3 pathways) .
  • Validate results across in vitro (primary neurons) and in vivo (rodent neurotoxicity models) systems .

Data Interpretation & Reporting

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer :

  • Re-optimize force field parameters in simulations to better reflect solvation effects .
  • Cross-validate with orthogonal techniques (e.g., X-ray crystallography if binding mode is disputed) .
  • Report limitations (e.g., approximations in docking algorithms) transparently .

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

  • Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Example:

  • "Does this compound inhibit acetylcholinesterase with greater selectivity than donepezil?"
    • Avoid Pitfalls : Overly broad questions (e.g., "Study all biological effects") lack focus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.